molecular formula C26H30BrO2P B3281245 [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide CAS No. 731862-95-6

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylp hosphonium bromide

Cat. No.: B3281245
CAS No.: 731862-95-6
M. Wt: 485.4 g/mol
InChI Key: RXLAFGWEFKFVAF-UHFFFAOYSA-M
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Description

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide is a chemical compound that belongs to the class of phosphonium salts. These compounds are known for their unique properties and applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a triphenylphosphonium group attached to a butyl chain with a dimethylethoxy substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-bromo-1,1-dimethylethoxybutane under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the formation of the phosphonium salt.

Industrial Production Methods

In an industrial setting, the production of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using various halide salts under mild conditions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide derivatives.

    Reduction: Triphenylphosphine and the corresponding alcohol.

    Substitution: New phosphonium salts with different halide ions.

Scientific Research Applications

[4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide has several applications in scientific research:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is used in studies involving mitochondrial targeting due to its ability to accumulate in mitochondria.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide involves its ability to interact with biological membranes and accumulate in specific cellular compartments. The triphenylphosphonium group facilitates the compound’s uptake into cells, where it can exert its effects by targeting specific molecular pathways. The compound’s ability to accumulate in mitochondria makes it particularly useful for studies involving mitochondrial function and dysfunction.

Comparison with Similar Compounds

Similar Compounds

  • [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium chloride
  • [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium iodide

Uniqueness

Compared to similar compounds, [4-(1,1-Dimethylethoxy)-4-oxobutyl]triphenylphosphonium bromide offers unique advantages in terms of its reactivity and stability. The bromide ion provides a good balance between reactivity and ease of handling, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-triphenylphosphanium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O2P.BrH/c1-26(2,3)28-25(27)20-13-21-29(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,13,20-21H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLAFGWEFKFVAF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30BrO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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